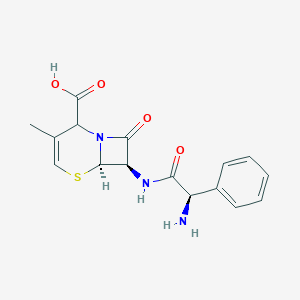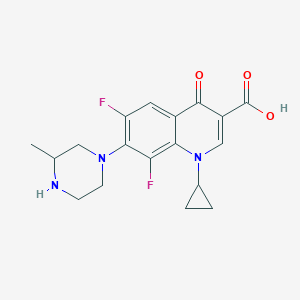
Cephalexin-Verunreinigung F
Übersicht
Beschreibung
The compound “(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid” is a complex organic molecule . It is related to the class of cephalosporin antibiotics, which are widely used in the treatment of bacterial infections .
Molecular Structure Analysis
The molecule contains several functional groups, including an amide linkage, a carboxylic acid, and a bicyclic thiazine ring . These functional groups contribute to the reactivity and biological activity of the molecule.Wissenschaftliche Forschungsanwendungen
Pharmazeutische Qualitätskontrolle
Cephalexin-Verunreinigung F wird zur Bewertung des Abbauprofils von Cephalexin (CEF) in pharmazeutischen Kapselformen verwendet . Dies beinhaltet das Aussetzen von Proben des pharmazeutischen Wirkstoffs und des entsprechenden Fertigprodukts verschiedenen Belastungsbedingungen, wie saurer Hydrolyse, alkalischer Hydrolyse, Oxidation, thermischer Behandlung, photolytischer Behandlung und kontrollierter Feuchtigkeit . Die Entstehung potenzieller Abbauprodukte, einschließlich this compound, wird bewertet .
Entwicklung stabilitätsindizierender Methoden
Die Untersuchung von this compound trägt zur Entwicklung einer stabilitätsindizierenden Methode unter Verwendung von Ultrahochdruck-Flüssigkeitschromatographie gekoppelt mit Diodenarray-Detektion und hochauflösender Massenspektrometrie bei . Diese Methode liefert Informationen über mögliche Abbauwege und die Detektion unbekannter Verbindungen .
Verunreinigungsprofil
This compound wird in der mehrdimensionalen Bewertung von Verunreinigungsprofilen für generische Cephalexin-Antibiotika verwendet . Hochleistungsflüssigkeitschromatographie (HPLC) mit Gradientenelution gefolgt von Photodiodenarray- oder massenspektrometrischer Detektion liefert wertvolle Informationen über die Art der beobachteten Verunreinigungen .
Studien zum Arzneimittelzerfall
Cephalexin und Verunreinigung F unterscheiden sich in der Position der Doppelbindung des Dihydrothiazinrings . Alle Hauptfragmente von Cephalexin konnten in den Abbauprodukt-Daten identifiziert werden, was darauf schließen lässt, dass Verunreinigung RRT_1.05 Verunreinigung F war . <a data-citationid="76f036a2-58f5-6ca6-0934-c0
Wirkmechanismus
Target of Action
Cephalexin Impurity F, also known as DELTA2-CEPHALEXIN, is a derivative of the first-generation cephalosporin antibiotic, Cephalexin . The primary targets of this compound are the bacterial cell walls, specifically the peptidoglycan layer, which provides mechanical stability to the cell .
Mode of Action
Cephalexin Impurity F, like its parent compound Cephalexin, contains a beta-lactam and a dihydrothiazide . It inhibits bacterial cell wall synthesis, leading to the breakdown and eventual death of the bacterial cell . Unlike penicillins, cephalosporins are more resistant to the action of beta-lactamase , an enzyme produced by certain bacteria that can inactivate beta-lactam antibiotics.
Biochemical Pathways
This binding inhibits the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity .
Pharmacokinetics
The human jejunal permeability (Peff) of Cephalexin is 1.56 x 10^-4 cm/s, indicating its importance in drug absorption .
Result of Action
The result of the action of Cephalexin Impurity F is the inhibition of bacterial cell wall synthesis, leading to cell lysis and death . This makes it effective against a broad range of gram-positive and gram-negative bacteria.
Action Environment
The action of Cephalexin Impurity F can be influenced by various environmental factors. For instance, it has been found that Cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light or visible light in the 300–800 nm wavelength range, and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility . These findings suggest that similar environmental factors could potentially influence the action, efficacy, and stability of Cephalexin Impurity F.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that it differs from cephalexin in the position of the double bond of the dihydrothiazine ring . This structural difference could potentially influence its interactions with enzymes, proteins, and other biomolecules.
Cellular Effects
Given its structural similarity to cephalexin, it may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Like cephalexin, it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Cephalexin Impurity F has been observed under forced degradation conditions . It was found that cephalexin is generally stable when exposed to temperatures up to 60 °C, ultraviolet light, or visible light in the 300–800 nm wavelength range and 75% relative humidity . Under acidic, basic, hydrogen peroxide, and metal ion oxidative conditions, cephalexin showed degradation susceptibility, as demonstrated by the decrease in content and the formation of degradation products .
Metabolic Pathways
Given its structural similarity to cephalexin, it may be involved in similar metabolic pathways .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-7,10-12,15H,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,12?,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALOAEFJDPITFY-XOGJBXBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2C(C(=O)N2C1C(=O)O)NC(=O)C(C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS[C@@H]2[C@@H](C(=O)N2C1C(=O)O)NC(=O)[C@@H](C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554692 | |
| Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79750-46-2 | |
| Record name | (6R,7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B193971.png)



